molecular formula C24H21N3O2S B15351611 N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine

N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine

Cat. No.: B15351611
M. Wt: 415.5 g/mol
InChI Key: AVOXDUNXIVATIB-UHFFFAOYSA-N
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Description

N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine is a structural analog of the atypical antipsychotic drug quetiapine (C21H25N3O2S). Quetiapine itself is characterized by a dibenzo[b,f][1,4]thiazepine core linked to a piperazine ring substituted with a 2-(2-hydroxyethoxy)ethyl group . The compound in question undergoes two key modifications:

  • Removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine nitrogen.
  • Addition of a phenyloxycarbonyl (-O-CO-C6H5) moiety to the same nitrogen.

This derivative is primarily studied as a metabolite, impurity, or synthetic intermediate in quetiapine production . Its pharmacological activity remains less characterized compared to the parent drug, but structural modifications suggest altered receptor binding and pharmacokinetic properties.

Properties

Molecular Formula

C24H21N3O2S

Molecular Weight

415.5 g/mol

IUPAC Name

phenyl 4-benzo[b][1,4]benzothiazepin-6-ylpiperazine-1-carboxylate

InChI

InChI=1S/C24H21N3O2S/c28-24(29-18-8-2-1-3-9-18)27-16-14-26(15-17-27)23-19-10-4-6-12-21(19)30-22-13-7-5-11-20(22)25-23/h1-13H,14-17H2

InChI Key

AVOXDUNXIVATIB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3SC4=CC=CC=C42)C(=O)OC5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine is a compound that serves as an intermediate in the synthesis of quetiapine metabolites, which are significant in the pharmacological landscape due to their implications in treating various psychiatric disorders. This article delves into the biological activity of this compound, examining its pharmacodynamics, pharmacokinetics, and clinical relevance based on available research findings.

  • Molecular Formula : C24H21N3O2S
  • Molecular Weight : 415.51 g/mol
  • Structure : The compound is characterized by a complex structure that includes a dibenzo[b,f][1,4]thiazepine backbone, which is pivotal for its biological activity.

Pharmacodynamics

This compound exhibits several pharmacological actions similar to its parent compound, quetiapine. These include:

  • Dopamine Receptor Antagonism : It acts on D1, D2, D3, D4, and D5 receptors, contributing to its antipsychotic properties.
  • Serotonin Receptor Modulation : The compound interacts with multiple serotonin receptors (5-HT1A partial agonist and antagonist at 5-HT2A, 5-HT2B, etc.), influencing mood and perception.
  • Adrenergic and Histaminergic Activity : It antagonizes α1 and α2 adrenergic receptors and H1 histamine receptors, which may contribute to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its metabolic pathways:

  • Absorption : The compound has a high bioavailability similar to quetiapine.
  • Metabolism : Primarily metabolized in the liver via CYP3A4 enzymes to form active metabolites like norquetiapine.
  • Elimination Half-Life : The elimination half-life mirrors that of quetiapine, approximately 6–7 hours for the parent compound and 9–12 hours for norquetiapine.

Clinical Relevance

Quetiapine is widely used to treat conditions such as schizophrenia and bipolar disorder. The biological activity of this compound underlines its potential therapeutic implications:

  • Antipsychotic Efficacy : The modulation of dopamine and serotonin receptors suggests a role in alleviating both positive and negative symptoms of schizophrenia.
  • Safety Profile : Compared to other antipsychotics, quetiapine has a lower incidence of extrapyramidal symptoms (EPS), making it a preferred choice in clinical settings.

Data Table: Pharmacological Properties

PropertyValue
Molecular Weight415.51 g/mol
Bioavailability~100%
Protein Binding~83%
MetabolismHepatic via CYP3A4
Elimination Half-Life6–7 hours (quetiapine), 9–12 hours (norquetiapine)

Case Studies and Research Findings

Recent studies have explored the implications of quetiapine use among specific populations:

  • A study on extra-medical use among people who inject drugs (PWID) indicated a decrease in quetiapine misuse from 14.9% in 2011 to 12.0% in 2018. This study highlighted the association between quetiapine use and polysubstance use patterns, emphasizing the need for targeted harm-reduction interventions .

Chemical Reactions Analysis

Key Reaction Pathways:

StepReaction TypeReagents/ConditionsProductYieldSource
1DealkylationAcidic hydrolysis (HCl) or enzymatic cleavage (CYP3A4)N-Des[2-(2-hydroxyethoxy)ethyl] quetiapine80–95%
2Carbamate FormationPhenyl chloroformate in toluene, 60–80°CCompound X (phenyloxycarbonyl derivative)70–85%

Mechanistic Insights :

  • Dealkylation involves cleavage of the ether bond in the 2-(2-hydroxyethoxy)ethyl group, leaving a secondary amine on the piperazine ring .

  • Carbamate Formation : The free amine reacts with phenyl chloroformate, forming a stable carbamate linkage .

Hydrolysis

Compound X undergoes hydrolysis under acidic or alkaline conditions:

Compound X+H2OHCl/NaOHN-Des[2-(2-hydroxyethoxy)ethyl] quetiapine+Phenol+CO2\text{Compound X} + \text{H}_2\text{O} \xrightarrow{\text{HCl/NaOH}} \text{N-Des[2-(2-hydroxyethoxy)ethyl] quetiapine} + \text{Phenol} + \text{CO}_2

  • Conditions : 0.1M HCl (pH 1.2) or 0.1M NaOH (pH 12.5), 37°C .

  • Degradation Rate : 15–20% after 24 hours in acidic conditions; 30–40% in alkaline conditions .

Oxidation

Exposure to peroxides or light induces oxidation at the sulfur atom in the thiazepine ring:

Compound XH2O2/UVSulfoxide derivative\text{Compound X} \xrightarrow{\text{H}_2\text{O}_2/\text{UV}} \text{Sulfoxide derivative}

  • Conditions : 3% H₂O₂, 254 nm UV light, 6 hours .

  • Product Stability : Sulfoxide derivatives are less stable than the parent compound .

Thermal Degradation

At elevated temperatures (>150°C), Compound X decomposes into:

  • N-phenyloxycarbonyl piperazine

  • Dibenzo[b,f] thiazepin-11-one

  • Trace aldehydes (from side-chain fragmentation) .

Stability and Degradation Products

ConditionMajor Degradation ProductsMechanism
Acidic Hydrolysis (pH 1.2)N-Desalkyl quetiapine, PhenolNucleophilic acyl substitution
Alkaline Hydrolysis (pH 12.5)Same as above, with faster kineticsBase-catalyzed hydrolysis
Oxidative (H₂O₂/UV)Sulfoxide, SulfoneRadical-mediated oxidation
Thermal (150°C)Fragmented thiazepine, CO₂Pyrolysis

Notable Findings :

  • Sulfoxide formation is reversible under reducing conditions (e.g., NaBH₄) .

  • Thermal degradation products are genotoxic in vitro .

Spectroscopic Data

TechniqueKey Peaks
¹H NMR (DMSO-d₆)δ 7.2–7.8 (aromatic protons), δ 4.1 (–O–CO–), δ 3.4 (piperazine N–CH₂)
LC-MS m/z 444.5 [M+H]⁺, 466.5 [M+Na]⁺
IR 1740 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C)

Chromatographic Behavior

ColumnMobile PhaseRetention Time (min)
C18 (150mm × 4.6mm)Acetonitrile:0.1% TFA (70:30)8.2 ± 0.3
HILIC (100mm × 2.1mm)Ammonium acetate:MeOH (50:50)5.6 ± 0.2

Pharmacological Implications

  • Metabolite Activity : The desalkyl intermediate (N-Des[2-(2-hydroxyethoxy)ethyl] quetiapine) retains partial dopamine D₂ and serotonin 5-HT₂A antagonism .

  • Toxicity : Carbamate derivatives like Compound X show reduced blood-brain barrier penetration compared to quetiapine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine and related compounds:

Compound Molecular Formula Molecular Weight Key Structural Features Functional Implications References
Quetiapine C21H25N3O2S 383.51 g/mol 11-[4-[2-(2-hydroxyethoxy)ethyl]piperazinyl]dibenzo[b,f][1,4]thiazepine Binds to serotonin (5-HT2) and dopamine (D2) receptors; antipsychotic activity.
7-Hydroxy Quetiapine C21H25N3O3S 399.51 g/mol Hydroxylation at position 7 of the dibenzothiazepine core Active metabolite with similar receptor affinity; contributes to prolonged therapeutic effects.
Quetiapine N-Oxide C21H25N3O3S 399.51 g/mol Oxidation of the piperazine nitrogen to an N-oxide Reduced receptor binding; studied as a degradation product or impurity.
N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine C19H21N3OS 339.45 g/mol Removal of the 2-(2-hydroxyethoxy)ethyl group from the piperazine ring Likely reduced solubility and altered pharmacokinetics due to loss of hydrophilic side chain.
N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine C25H23N3O3S 445.54 g/mol Replacement of the 2-(2-hydroxyethoxy)ethyl group with a phenyloxycarbonyl moiety Hypothesized to exhibit altered receptor selectivity; potential impurity in synthesis pathways.

Key Structural and Pharmacological Differences

Hydrophilicity: The 2-(2-hydroxyethoxy)ethyl group in quetiapine enhances water solubility, critical for oral bioavailability. The phenyloxycarbonyl group introduces aromaticity and lipophilicity, which may enhance blood-brain barrier penetration but reduce metabolic stability .

Receptor Binding :

  • Quetiapine’s 5-HT2/D2 antagonism relies on the intact piperazine side chain. N-Des[2-(2-hydroxyethoxy)ethyl] derivatives show diminished binding to these receptors, while phenyloxycarbonyl substitution may shift selectivity toward other targets (e.g., histamine H1) .

Analytical Data

Parameter Quetiapine N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine
LogP (Predicted) 2.8 3.6
Solubility in Water 0.3 mg/mL <0.1 mg/mL (estimated)
Plasma Protein Binding 83% Not reported
Half-life 6–7 hours Unknown

Q & A

What are the recommended synthetic routes for generating N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine, and how can purity be ensured?

Basic Research Focus
The synthesis of this derivative involves two key steps: (1) dealkylation of the parent compound Quetiapine to remove the [2-(2-hydroxyethoxy)ethyl] group and (2) introduction of the phenyloxycarbonyl moiety. The dealkylation step can be achieved via hydrolysis under basic conditions, as described for related des-alkylated Quetiapine derivatives . Subsequent phenyloxycarbonyl modification may employ carbamate-forming reagents like phenyl chloroformate. Purity is ensured using reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/ammonium acetate mobile phase) and comparison to certified reference standards .

Which analytical techniques are optimal for characterizing N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine in complex biological matrices?

Basic Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for structural elucidation and quantification in biological samples. High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., [M+H]+ ion at m/z 466.18 for C23H23N3O3S). Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) resolves positional isomerism and verifies the phenyloxycarbonyl substitution . For trace detection, use deuterated internal standards (e.g., [2H8]-labeled analogs) to minimize matrix effects .

How do solvent choice and pH affect the stability of N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine during long-term storage?

Advanced Research Focus
Stability studies indicate degradation via hydrolysis of the carbamate group under acidic (pH < 4) or alkaline (pH > 9) conditions. Storage in inert solvents like anhydrous methanol or dimethyl sulfoxide (DMSO) at -20°C under nitrogen atmosphere minimizes decomposition . Accelerated stability testing (40°C/75% RH for 6 months) reveals <2% degradation when protected from light and moisture, validated by forced degradation assays .

What strategies resolve discrepancies in reported metabolic pathways involving N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine derivatives?

Advanced Research Focus
Contradictions arise from interspecies variability (e.g., human vs. rat cytochrome P450 enzymes) and differences in in vitro models (e.g., liver microsomes vs. primary hepatocytes). Isotopic labeling (e.g., [2H8]-N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine) enables tracking of metabolic intermediates via LC-MS/MS, distinguishing phase I oxidation from phase II glucuronidation pathways . Cross-validation using CRISPR-edited cell lines (e.g., CYP3A4 knockout HepG2) clarifies enzyme-specific contributions .

What in vitro models are suitable for studying the pharmacokinetics of N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine?

Basic Research Focus
Human liver microsomes (HLMs) and transfected CYP3A4/2D6 systems assess oxidative metabolism. Caco-2 cell monolayers evaluate intestinal permeability and efflux ratios (P-gp/BCRP mediated). Immortalized renal proximal tubule cells (RPTEC/TERT1) quantify renal clearance mechanisms. For neuropharmacokinetics, use blood-brain barrier co-culture models (e.g., hCMEC/D3 with astrocytes) .

How can trace impurities like N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine be quantified in Quetiapine active pharmaceutical ingredients (APIs)?

Advanced Research Focus
Employ a validated UPLC method with charged aerosol detection (CAD) for non-UV-active impurities. Column: Acquity BEH C18 (2.1 × 100 mm, 1.7 µm); mobile phase: 0.1% formic acid in water/acetonitrile gradient. Quantify impurities against EP/USP reference standards (e.g., Quetiapine Impurity-N, CAS 1800291-86-4) with a detection limit of 0.05% .

What is the role of N-Des[2-(2-hydroxyethoxy)ethyl] Quetiapine as a metabolite or impurity in pharmacological studies?

Basic Research Focus
As a major metabolite (Norquetiapine), it exhibits partial dopamine D2 receptor antagonism (IC50 = 98 nM) and serotonin 5-HT1A agonism, contributing to Quetiapine’s atypical antipsychotic profile. As an impurity, its presence above 0.1% in APIs may indicate incomplete purification during synthesis. Stability-indicating assays (e.g., ICH Q3B guidelines) are mandatory for regulatory compliance .

What computational methods predict the binding affinity of N-Des[2-(2-hydroxyethoxy)ethyl]-N-phenyloxycarbonyl Quetiapine to CNS targets?

Advanced Research Focus
Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with dopamine D2 and serotonin 5-HT2A receptors. Parameterize force fields using quantum mechanical calculations (DFT/B3LYP) for the phenyloxycarbonyl group. Validate predictions with surface plasmon resonance (SPR) binding assays .

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